molecular formula C23H25N3 B11976349 4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline

4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline

Cat. No.: B11976349
M. Wt: 343.5 g/mol
InChI Key: CKSAJMWUTDNXJE-UHFFFAOYSA-N
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Description

(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is a complex organic compound characterized by the presence of an imidazolidine ring substituted with phenyl groups and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the imidazolidine ring to a more saturated form.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring and phenyl groups facilitate binding to these targets, potentially inhibiting or modulating their activity. The dimethylamine group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1,3-DIPHENYL-IMIDAZOLIDIN-2-YL)-PHENYL)-DIMETHYL-AMINE is unique due to the presence of the dimethylamine group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C23H25N3

Molecular Weight

343.5 g/mol

IUPAC Name

4-(1,3-diphenylimidazolidin-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C23H25N3/c1-24(2)20-15-13-19(14-16-20)23-25(21-9-5-3-6-10-21)17-18-26(23)22-11-7-4-8-12-22/h3-16,23H,17-18H2,1-2H3

InChI Key

CKSAJMWUTDNXJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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